2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazin-5-ol
Overview
Description
2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazin-5-ol is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines a pyrrole ring with a triazine ring, making it a valuable scaffold for the development of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazin-5-ol typically involves the nucleophile-induced rearrangement of pyrrolooxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted pyrroles . The reaction conditions often require high temperatures and long reaction times. For example, microwave-assisted heating with sodium methoxide at 150–160°C, refluxing with triethyl orthoformate and xylene, or stirring at 100°C in the presence of either sodium hydroxide or potassium hydroxide are common methods .
Industrial Production Methods
In industrial settings, continuous flow chemistry tools have been employed to optimize the synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives. This approach involves in situ monochloramine synthesis and the use of a process-friendly soluble base such as potassium tert-butoxide . This method allows for more efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.
Scientific Research Applications
2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazin-5-ol has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of various enzymes and receptors, making it a valuable tool for studying biological pathways.
Industry: The compound is used in the development of new materials and as a building block for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazin-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as a PI3K inhibitor, the compound binds to the active site of the enzyme, preventing its interaction with its natural substrate and thereby inhibiting its activity . This inhibition can lead to downstream effects on various cellular pathways, including those involved in cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one: This compound is structurally similar but lacks the methylsulfanyl group.
Pyrrolo[1,2-d][1,3,4]oxadiazines: These compounds share the pyrrole ring but have different heterocyclic components.
Pyrrolo[2,1-f][1,2,4]triazine: This compound is a parent moiety of antiviral drugs like remdesivir.
Uniqueness
The presence of the methylsulfanyl group in 2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazin-5-ol imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable scaffold for the development of novel therapeutic agents.
Properties
CAS No. |
1233181-73-1 |
---|---|
Molecular Formula |
C7H7N3OS |
Molecular Weight |
181.22 g/mol |
IUPAC Name |
2-methylsulfanylpyrrolo[2,1-f][1,2,4]triazin-5-ol |
InChI |
InChI=1S/C7H7N3OS/c1-12-7-8-4-5-6(11)2-3-10(5)9-7/h2-4,11H,1H3 |
InChI Key |
VQMPNVZCEJVZAV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN2C=CC(=C2C=N1)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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